molecular formula C18H17N3O4 B12442590 N-(acridin-9-yl)glycylserine

N-(acridin-9-yl)glycylserine

Cat. No.: B12442590
M. Wt: 339.3 g/mol
InChI Key: UETXQKLCCIKIFL-UHFFFAOYSA-N
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Description

N-(acridin-9-yl)glycylserine is a compound that combines the acridine moiety with a glycylserine peptide. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . The incorporation of the glycylserine peptide enhances the compound’s potential for biological interactions, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acridin-9-yl)glycylserine typically involves the nucleophilic substitution of hydrogen in the acridine molecule. This can be achieved through oxidative amidation, where the acridine is reacted with an appropriate amide in the presence of sodium hydride and anhydrous dimethyl sulfoxide (DMSO) . The reaction conditions must be carefully controlled to prevent moisture from affecting the reaction.

Industrial Production Methods

Industrial production of acridine derivatives often involves large-scale synthesis using similar nucleophilic substitution reactions. The process may include additional steps for purification and quality control to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(acridin-9-yl)glycylserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents, and reducing agents. The conditions often involve anhydrous solvents and controlled temperatures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amidation can produce 9-acylaminoacridines, while nucleophilic substitution can yield various substituted acridines .

Scientific Research Applications

N-(acridin-9-yl)glycylserine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(acridin-9-yl)glycylserine involves its interaction with biological targets, such as DNA. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like topoisomerase, leading to cell death . The glycylserine peptide enhances the compound’s ability to interact with specific molecular targets, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(acridin-9-yl)glycylserine is unique due to its combination of the acridine moiety with a peptide, enhancing its biological interactions and potential therapeutic applications. This dual functionality sets it apart from other acridine derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-[[2-(acridin-9-ylamino)acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C18H17N3O4/c22-10-15(18(24)25)21-16(23)9-19-17-11-5-1-3-7-13(11)20-14-8-4-2-6-12(14)17/h1-8,15,22H,9-10H2,(H,19,20)(H,21,23)(H,24,25)

InChI Key

UETXQKLCCIKIFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCC(=O)NC(CO)C(=O)O

Origin of Product

United States

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